Hydrogen Bond Acceptor Capacity vs. Direct Phenyl-Linked Analog
The target compound possesses an ether oxygen in its 3-methylphenoxy tail, providing a total of 4 hydrogen bond acceptors (HBA), whereas the direct phenyl analog N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 941993-12-0) has only 3 HBA . This additional acceptor can form a critical hydrogen bond with a target protein's catalytic machinery, a feature often crucial for inhibitory activity as seen in PDE4 binding models derived from related patent families .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 (Chemically inferred from structure) |
| Comparator Or Baseline | 3 for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 941993-12-0, CID 135392672) |
| Quantified Difference | +1 HBA for the target compound |
| Conditions | In silico structural analysis (PubChem computed descriptors) . |
Why This Matters
The additional HBA differentiates its pharmacophoric profile, enabling interactions unavailable to a direct carbon-linked analog, which is a basis for selecting this specific compound for SAR screening.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7686753 and structural analog analysis. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] US Patent No. US20090306156A1. "Phosphodiesterase 4 inhibitors." Filed August 29, 2007. View Source
